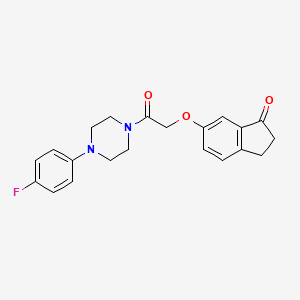

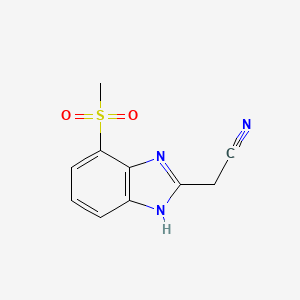

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

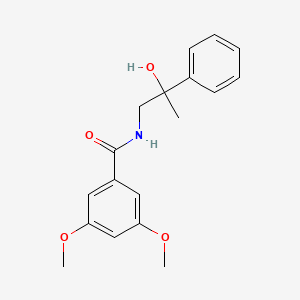

The compound “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” is likely to be an organic compound given its structure. Organic compounds containing a bromoethyl group are often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” were not found, N-alkylation of similar compounds has been studied . The N-alkylation of free-base chlorin and its corresponding Zn(II) complex was extended to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Chemical Reactions Analysis

The scope of the reaction was studied by extending the N-alkylation of the free-base chlorin and its corresponding Zn(II) complex to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of 1,3,4-Oxadiazole Derivatives

New derivatives of 1,3,4-oxadiazole have been synthesized, showing significant antimicrobial activities. These derivatives include compounds with a 6-bromonaphthalene moiety, indicating the versatility of the oxadiazole ring in chemical synthesis (Mayekar et al., 2010).

Green Synthetic Methods

Eco-friendly synthetic methods for 2-aryl-1,3,4-oxadiazoles have been developed, featuring high yields and energy efficiency. This reflects the growing importance of sustainable practices in chemical synthesis (Zhu et al., 2015).

Biological and Pharmaceutical Applications

Antimicrobial Evaluation

Various 1,3,4-oxadiazole derivatives, including those synthesized through C–S bond formation and azide–alkyne cyclocondensation, have demonstrated promising in vitro antibacterial and antifungal activities (Sindhu et al., 2013).

Anti-Inflammatory Activity

Some newly synthesized 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, highlighting their potential in therapeutic applications (Santhanalakshmi et al., 2022).

Industrial and Environmental Applications

Corrosion Inhibition

Oxadiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion, demonstrating high inhibition efficiency. This suggests their potential use in industrial applications to protect metals from corrosion (Kalia et al., 2020).

Delayed Luminescence in OLEDs

Certain oxadiazole derivatives have been found to exhibit delayed luminescence, making them useful in organic light-emitting diodes (OLEDs) with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFQLQZAXYLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)